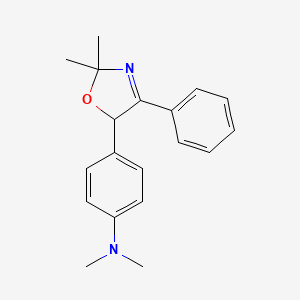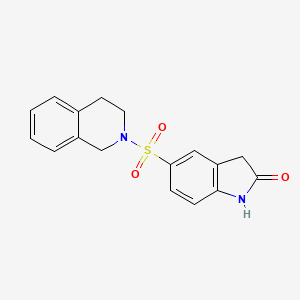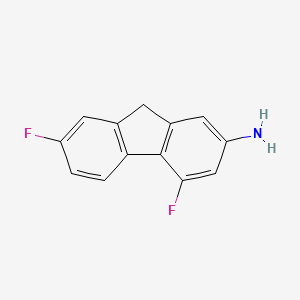
4,7-Difluoro-9h-fluoren-2-amine
Übersicht
Beschreibung
4,7-Difluoro-9h-fluoren-2-amine is a fluorinated derivative of fluorenamine, a compound known for its aromatic structure and potential applications in various fields. The presence of fluorine atoms at the 4 and 7 positions of the fluorene ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of fluorenone derivatives, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The resulting difluorofluorenone can then be subjected to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,7-Difluoro-9h-fluoren-2-amine may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The subsequent amination step can be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Difluoro-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Difluorofluorenone derivatives.
Reduction: Fluorenylamines and other reduced products.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,7-Difluoro-9h-fluoren-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-9h-fluoren-2-amine involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dichloro-9H-fluoren-2-amine: Another halogenated fluorenamine with chlorine atoms instead of fluorine.
9H-Fluoren-2-amine: The non-fluorinated parent compound.
2,7-Dibromo-9H-fluoren-2-amine: A brominated derivative with bromine atoms at the 2 and 7 positions.
Uniqueness
4,7-Difluoro-9h-fluoren-2-amine is unique due to the presence of fluorine atoms,
Eigenschaften
CAS-Nummer |
2969-65-5 |
|---|---|
Molekularformel |
C13H9F2N |
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
4,7-difluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(16)6-12(15)13(8)11/h1-2,4-6H,3,16H2 |
InChI-Schlüssel |
SXDGRSPZZWBSQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
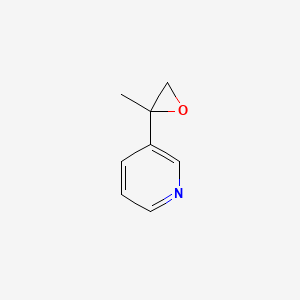
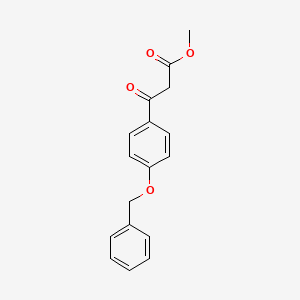
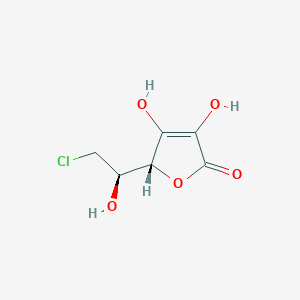
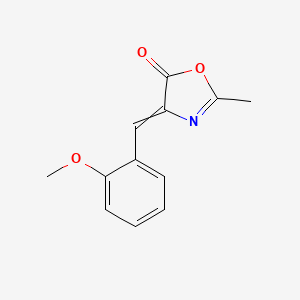
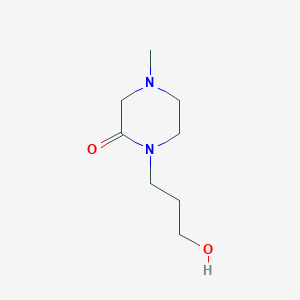
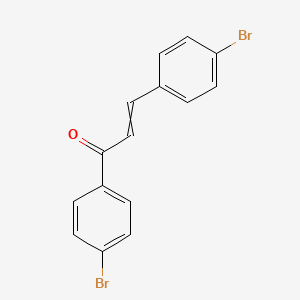
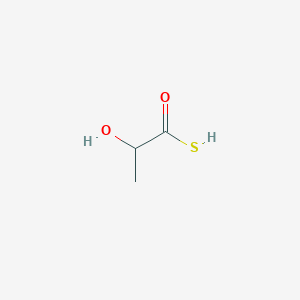
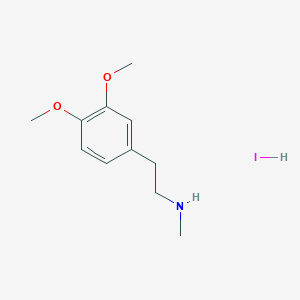
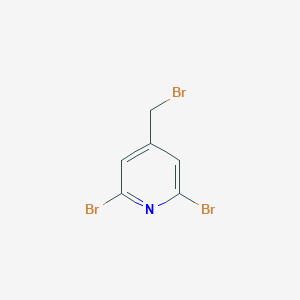
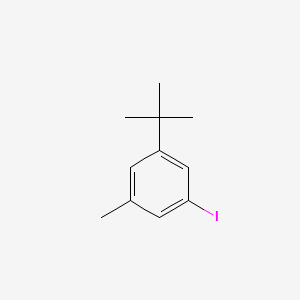
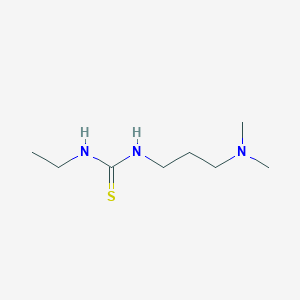
![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)
